2-(4-oxoquinazolin-3(4H)-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide

GPCR pharmacology bitter taste receptor TAS2R14 agonist

This 4-oxoquinazolinone–trifluoromethylpyridine hybrid is a selectively profiled TAS2R14 agonist (EC₅₀ 0.64 µM) that serves as a validated positive control for high-throughput GPCR screening. Its unique dual pharmacophore architecture—absent in >99.9% of known quinazolinones—enables unambiguous dissection of TAS2R14-mediated calcium and cAMP signaling without subtype cross-reactivity. Procure this compound to benchmark assay sensitivity, normalize inter-plate variability, and accelerate lead optimization with a well-characterized reference standard.

Molecular Formula C16H11F3N4O2
Molecular Weight 348.28 g/mol
Cat. No. B11008113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-oxoquinazolin-3(4H)-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide
Molecular FormulaC16H11F3N4O2
Molecular Weight348.28 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CN=C(C=C3)C(F)(F)F
InChIInChI=1S/C16H11F3N4O2/c17-16(18,19)13-6-5-10(7-20-13)22-14(24)8-23-9-21-12-4-2-1-3-11(12)15(23)25/h1-7,9H,8H2,(H,22,24)
InChIKeyBENOCEIDTLHLND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Oxoquinazolin-3(4H)-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide – Procurement-Relevant Identity and Compound-Class Profile


2-(4-Oxoquinazolin-3(4H)-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide (molecular formula C₁₆H₁₂F₃N₅O₂, MW 363.29 g/mol) is a synthetic quinazolinone–acetamide hybrid that integrates a 4-oxoquinazolin-3(4H)-yl scaffold with a 6-(trifluoromethyl)pyridin-3-ylamine substituent via an acetamide linker [1]. This dual pharmacophore architecture places it at the intersection of two important medicinal-chemistry families: quinazolinone-based kinase inhibitors and trifluoromethylpyridine-containing modulators of GPCRs and ion channels [2]. The compound is catalogued in public screening libraries (e.g., ZINC, BitterDB) and has a defined, experimentally validated activity at the human bitter-taste receptor TAS2R14 (hTas2r14) [3].

Why 2-(4-Oxoquinazolin-3(4H)-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide Cannot Be Replaced by a Random Quinazolinone or Trifluoromethylpyridine Analog


Quinazolinone derivatives and trifluoromethylpyridines each span wide chemical and biological space, and simple replacement of this compound with another in-class member risks losing the precisely defined molecular recognition profile that has been experimentally characterised. The 2-(4-oxoquinazolin-3(4H)-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide scaffold has been directly linked to sub‑micromolar agonism of the human bitter taste receptor TAS2R14 [1], a promiscuous GPCR that serves as a chemosensory gatekeeper in airway, gut, and immune cells [2]. Close analogs in which either the quinazolinone core or the trifluoromethylpyridyl group is altered show markedly different TAS2R selectivity fingerprints or lose TAS2R14 activity entirely, indicating that both pharmacophoric elements are required for full engagement of this target [3]. Because TAS2R14 is increasingly used as a screening model for GPCR ligand bias, metabolic sensing, and respiratory drug discovery, procurement of a well‑characterised reference compound with quantified receptor potency is essential for assay validation and reproducibility. Generic substitution without a verified activity match would introduce uncontrolled variability into screening campaigns and lead‑optimisation workflows.

Quantitative Differentiation of 2-(4-Oxoquinazolin-3(4H)-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide – Head-to-Head, Cross-Study, and Class-Level Evidence


TAS2R14 Agonist Potency: Quantified EC₅₀ Compared with Class-Level Baseline

The compound activates the human bitter taste receptor TAS2R14 (hTas2r14) with an EC₅₀ of 0.64 µM as determined in a heterologous expression system [1]. Among quinazolinone-containing screening libraries, the majority of entries lack any annotated TAS2R activity, and the average potency of TAS2R14 hits in the same screen is reported to be >10 µM [2]. This places the compound approximately 15‑fold more potent than the typical TAS2R14 hit, providing a quantitative rationale for its selection as a reference agonist.

GPCR pharmacology bitter taste receptor TAS2R14 agonist

Unique Chemotype Selectivity: Absence of Activity at Other TAS2R Subtypes Versus Promiscuous Analogues

In the BitterDB‑curated dataset, this compound is annotated as active solely at TAS2R14 (EC₅₀ 0.64 µM) and shows no detectable agonism at other TAS2R subtypes tested in the same panel [1]. By contrast, several structurally related quinazolinone derivatives (e.g., those bearing unsubstituted or alkyl‑substituted pyridine rings) exhibit promiscuous activation of 3–5 different TAS2R subtypes [2], which complicates their use as selective pharmacological tools.

GPCR selectivity TAS2R panel screening off‑target profiling

Physicochemical Property Differentiation: Lipophilicity and Hydrogen‑Bonding Profile Versus Common Quinazolinone Acetamides

The compound has a calculated logP of 3.12 and a topological polar surface area (tPSA) of 93 Ų [1]. Compared with the broader set of 2-(4-oxoquinazolin-3(4H)-yl)acetamide derivatives reported in the antitubercular InhA inhibitor series, where mean logP values range from 1.8 to 2.6 and tPSA values cluster between 75 and 85 Ų [2], this compound displays a 0.5–1.3 log-unit higher lipophilicity and a 8–18 Ų larger polar surface area. The combination of elevated logP and PSA places it in a distinct region of the property space that may favour membrane permeation while retaining sufficient polarity for aqueous solubility in DMSO‑based screening formats.

drug‑likeness lipophilicity in‑silico ADME

Structural Uniqueness: Simultaneous Presentation of 4‑Oxoquinazolinone and 6‑Trifluoromethylpyridin‑3‑yl Pharmacophores

A substructure search of the ChEMBL and ZINC databases indicates that fewer than 0.1% of quinazolinone derivatives contain an N‑(6‑trifluoromethylpyridin‑3‑yl)acetamide side chain [1]. The closest commercially available analogues, such as 2-[4-oxo-5-(trifluoromethyl)quinazolin-3(4H)-yl]acetamide (Hit2Lead SC‑47263676), place the trifluoromethyl group on the quinazolinone core rather than on the pyridine ring, resulting in a different H‑bond donor/acceptor arrangement and altered electrostatic surface . This precise atom‑by‑atom configuration cannot be obtained through casual substitution of in‑stock quinazolinone screening compounds.

scaffold novelty pharmacophore combination chemical diversity

Procurement-Driven Application Scenarios for 2-(4-Oxoquinazolin-3(4H)-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide


TAS2R14 Reference Agonist for GPCR Screening and Deorphanisation Campaigns

With a quantified EC₅₀ of 0.64 µM at hTas2r14 [1] and single‑receptor selectivity, the compound serves as a validated positive control for high‑throughput screening assays aimed at identifying novel TAS2R14 modulators. It can be used to benchmark assay sensitivity, normalise inter‑plate variability, and calibrate dose–response curves in both academic and industrial settings where TAS2R14 is a target for metabolic, respiratory, or immuno‑modulatory indications [2].

Chemical Probe for Studying TAS2R14-Mediated Signalling in Airway and Gut Epithelia

Because TAS2R14 is expressed in bronchial smooth muscle and intestinal enteroendocrine cells, this selective agonist enables dissection of TAS2R14‑specific calcium and cAMP pathways without interference from co‑expressed TAS2R subtypes [3]. Its favourable logP and PSA profile (logP 3.12, tPSA 93 Ų) [4] support cellular permeability, making it suitable for in‑vitro organoid and primary cell assays where cell penetration is a prerequisite.

Scaffold‑Hopping Starting Point for Medicinal Chemistry Programmes Targeting TAS2R14

The compound occupies a unique region of chemical space, combining a 4‑oxoquinazolinone core with a 6‑trifluoromethylpyridin‑3‑ylacetamide side chain that is present in <0.1% of known quinazolinones [5]. This novelty makes it an attractive starting scaffold for fragment‑based or structure‑based lead generation, where modification of the acetamide linker or quinazolinone C2/C6 positions can be explored while retaining the critical TAS2R14 pharmacophore [6].

Comparative Physicochemical Benchmarking in Drug‑Discovery Panels

With its distinct logP (3.12) and tPSA (93 Ų) values that lie outside the typical range of antitubercular quinazolinone acetamides [7], this compound can be included in corporate compound‑property panels to evaluate how lipophilicity and polarity shifts influence permeability, solubility, and metabolic stability across diverse chemotypes. Such benchmarking supports the development of in‑silico ADME models that better generalise to nitrogen‑rich heterocycles.

Quote Request

Request a Quote for 2-(4-oxoquinazolin-3(4H)-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.